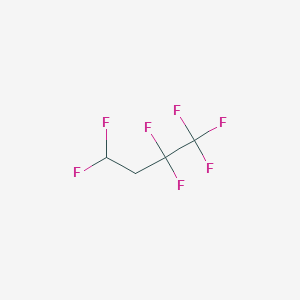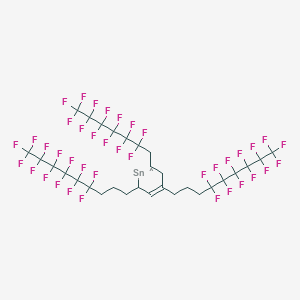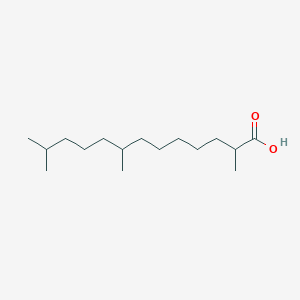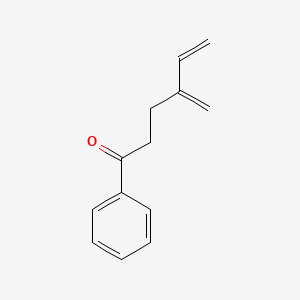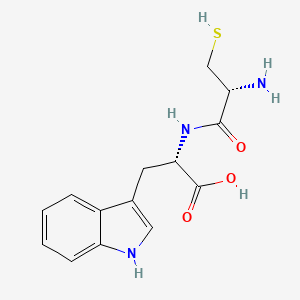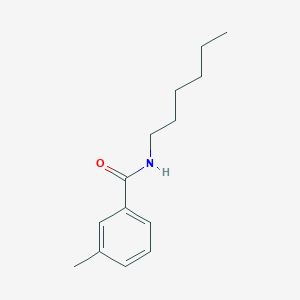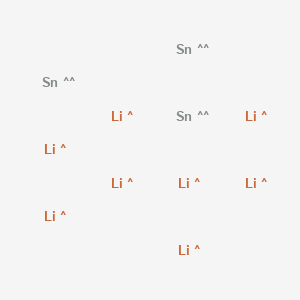
CID 71348746
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71348746” is a chemical entity listed in the PubChem database
Preparation Methods
The synthetic routes for CID 71348746 involve specific reaction conditions and reagents. The preparation methods typically include:
Synthetic Routes: The synthesis of this compound can involve multiple steps, including the use of protective groups, halogenated hydrocarbons, and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
CID 71348746 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms using common reducing agents.
Substitution: Substitution reactions involving this compound can occur with different reagents, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in halogenated products.
Scientific Research Applications
CID 71348746 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies to understand its effects on different biological systems.
Medicine: Research into the medicinal properties of this compound includes its potential use as a therapeutic agent.
Industry: In industrial applications, this compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 71348746 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
CID 71348746 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or properties. For example, compounds with similar functional groups or reactivity patterns can be considered for comparison . The unique aspects of this compound might include its specific reactivity, stability, or biological activity.
Properties
CAS No. |
185536-85-0 |
|---|---|
Molecular Formula |
Li8Sn3 |
Molecular Weight |
412 g/mol |
InChI |
InChI=1S/8Li.3Sn |
InChI Key |
SVNYFVXNAUAILR-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


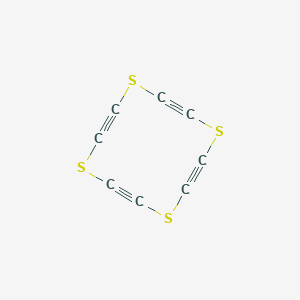
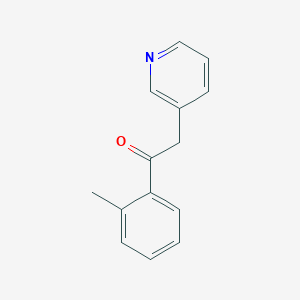
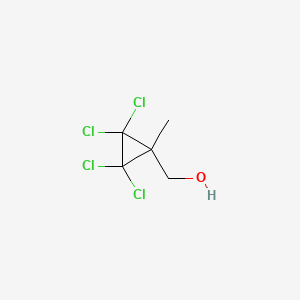

![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
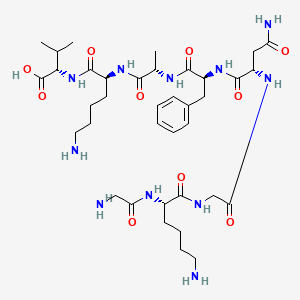
![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
